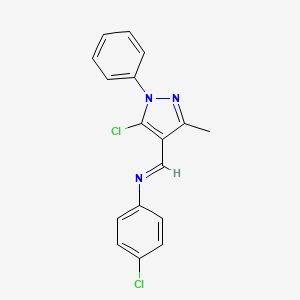
Pyrazole, 5-chloro-4-(4-chlorophenyliminomethyl)-3-methyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 5-chloro-4-(4-chlorophenyliminomethyl)-3-methyl-1-phenyl-, is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or their equivalents. For the specific compound Pyrazole, 5-chloro-4-(4-chlorophenyliminomethyl)-3-methyl-1-phenyl-, the synthetic route may involve the condensation of 5-chloro-4-formylpyrazoles with appropriate amines under microwave-assisted conditions . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable methods such as microwave-assisted synthesis, which offers advantages in terms of reaction speed and yield. The use of solid supports and ultrasonication methods are also explored to enhance the efficiency and eco-friendliness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Pyrazole derivatives, including Pyrazole, 5-chloro-4-(4-chlorophenyliminomethyl)-3-methyl-1-phenyl-, undergo various chemical reactions such as:
Oxidation: Typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Often employing hydrazine or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common, using reagents like chlorine, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
Pyrazole derivatives are extensively studied for their diverse applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Explored for their anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the production of dyes, agrochemicals, and polymers
Mecanismo De Acción
The mechanism of action of Pyrazole, 5-chloro-4-(4-chlorophenyliminomethyl)-3-methyl-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby modulating biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
Pyrazole, 5-chloro-4-(4-chlorophenyliminomethyl)-3-methyl-1-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other pyrazole derivatives, it may exhibit enhanced stability, reactivity, or biological activity .
Propiedades
IUPAC Name |
1-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-N-(4-chlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3/c1-12-16(11-20-14-9-7-13(18)8-10-14)17(19)22(21-12)15-5-3-2-4-6-15/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSZDPXHBZBYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NC2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
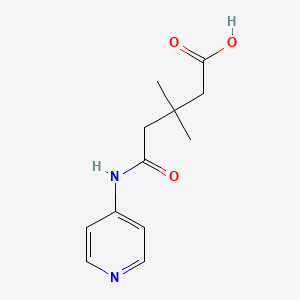
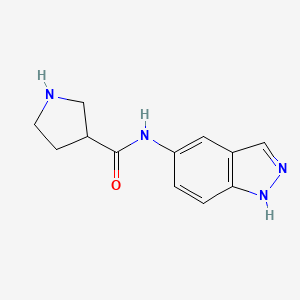
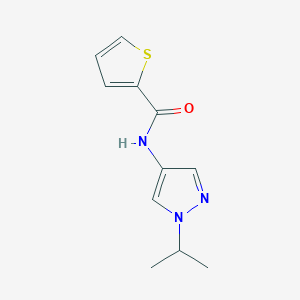
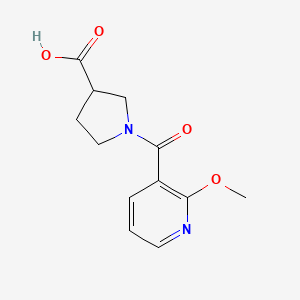
![N-[3-(pyrrolidin-1-ylmethyl)phenyl]methanesulfonamide](/img/structure/B7568777.png)
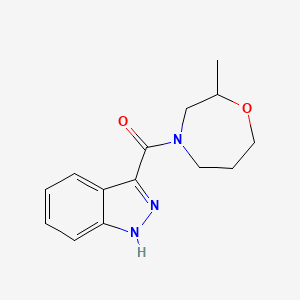
![(2R)-1-[(E)-3-(2-methylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568806.png)
![(2R)-1-[(E)-3-(4-methylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568812.png)
![N-[(2-methylpyrazol-3-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7568826.png)
![4-[1-[(4-Ethyl-1,3-thiazol-2-yl)amino]ethyl]benzonitrile](/img/structure/B7568846.png)
![(2R)-1-[(E)-3-(4-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568854.png)
![(2R)-1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568861.png)
![(2R)-1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568862.png)
![N-[(1-methylindazol-3-yl)methyl]oxan-4-amine](/img/structure/B7568865.png)
